molecular formula C22H18Cl2N2O2 B3846158 N,N'-bis(3-chloro-4-methylphenyl)isophthalamide

N,N'-bis(3-chloro-4-methylphenyl)isophthalamide

Cat. No.: B3846158
M. Wt: 413.3 g/mol
InChI Key: ZKMIAXPXOHKLGW-UHFFFAOYSA-N
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Description

N,N'-bis(3-chloro-4-methylphenyl)isophthalamide is a symmetric aromatic amide derivative synthesized from isophthaloyl chloride and 3-chloro-4-methylaniline. Its structure comprises a central isophthalamide core (benzene-1,3-dicarboxamide) substituted with 3-chloro-4-methylphenyl groups at both terminal amide nitrogens.

Properties

IUPAC Name

1-N,3-N-bis(3-chloro-4-methylphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-13-6-8-17(11-19(13)23)25-21(27)15-4-3-5-16(10-15)22(28)26-18-9-7-14(2)20(24)12-18/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMIAXPXOHKLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Polymer Chemistry

N,N′-bis(4′-amino-4-biphenylene)-isophthalamide ()
  • Structure : Aromatic diamine with biphenyl substituents.
  • Applications: Monomer for polyamideimides (PAIs).
  • Key Differences :
    • The biphenyl groups in this analogue enhance rigidity and thermal stability (Tg > 300°C) due to aromatic stacking, whereas the 3-chloro-4-methylphenyl groups in the target compound may reduce crystallinity but improve solubility in organic solvents.
    • XRD data for biphenylene-based PAIs show tighter chain packing (d-spacing = 4.4 Å) compared to aliphatic variants. The target compound’s methyl groups may disrupt packing, increasing flexibility .
N,N′-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide (–9)
  • Structure : Aliphatic piperidyl substituents.
  • Applications : UV stabilizer in polymers (e.g., Hindered Amine Light Stabilizers, HALS).
  • Key Differences :
    • The piperidyl groups enable radical scavenging, a property absent in the chloro-methyl-substituted target compound.
    • Higher thermal stability in the piperidyl derivative (decomposition > 250°C) due to steric protection of the amide bond, whereas the target compound’s stability may rely on halogen-mediated resonance effects .

Pharmacologically Active Analogues

N,N’-bis(2-mercaptoethyl)isophthalamide (NBMI) ()
  • Structure : Aliphatic thiol (-SH) substituents.
  • Applications : Heavy metal chelator (Hg²⁺, Pb²⁺) and antioxidant.
  • Key Differences :
    • NBMI’s thiol groups enable metal coordination (log K ~ 15 for Hg²⁺), whereas the target compound’s chloro groups are less effective chelators but may enhance lipophilicity for blood-brain barrier penetration.
    • NBMI is in Phase 2a trials for neurodegenerative diseases; the target compound’s bioactivity remains unexplored .
5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide (Iohexol) ()
  • Structure : Iodinated derivative with dihydroxypropyl groups.
  • Applications: Radiocontrast agent (non-ionic, low osmolality).
  • Key Differences :
    • Iohexol’s iodine atoms and hydrophilic dihydroxypropyl groups ensure water solubility and X-ray opacity. The target compound’s chloro and methyl groups would reduce solubility but could be tailored for hydrophobic drug delivery .

Coordination Chemistry Analogues

N,N'-bis(pyridin-4-yl)isophthalamide ()
  • Structure : Pyridyl substituents.
  • Applications : Ligand for Cu(II) coordination polymers.
  • Key Differences :
    • Pyridyl groups enable strong N→Cu coordination, forming 2D networks. The target compound’s chloro groups may act as weak Lewis bases, but steric hindrance from methyl groups could limit metal binding .

Crystallographic and Solubility Comparisons

N,N’-bis(3-hydroxyphenyl)isophthalamide ()
  • Structure : Hydroxyphenyl substituents.
  • Properties : Extensive hydrogen bonding (O–H···O, C–H···O) and π-stacking in crystals.
  • Key Differences: The hydroxyl groups enable solubility in polar solvents (e.g., DMF, ethanol), whereas the target compound’s chloro and methyl groups favor solubility in chlorinated solvents (e.g., dichloromethane). Melting points for hydroxyphenyl derivatives exceed 250°C; the target compound may have a lower melting point due to reduced intermolecular forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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